4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4
Description
Chemical Identity and Nomenclature
This compound belongs to the specialized class of deuterium-labeled organic compounds, bearing the Chemical Abstracts Service registry number 1794883-59-2. The systematic nomenclature reflects the compound's complex structural architecture, incorporating a tetrahydroisoquinoline core system linked through an ethyl bridge to a substituted aniline moiety. The "d4" designation specifically indicates the presence of four deuterium atoms strategically positioned within the molecular framework, distinguishing it from the parent compound which carries the registry number 82925-02-8.
The International Union of Pure and Applied Chemistry name for this compound follows the systematic nomenclature as [4-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]amine-d4, reflecting the precise structural organization and isotopic modification. The molecular weight of the deuterated variant is calculated at 316.430707112 atomic mass units, representing an increase of approximately 4 atomic mass units compared to the non-deuterated parent compound which exhibits a molecular weight of 312.4 grams per mole. This mass differential serves as the fundamental basis for mass spectrometric differentiation in analytical applications.
The compound demonstrates characteristic infrared spectroscopic properties that distinguish the carbon-deuterium bonds from conventional carbon-hydrogen bonds, providing vibrational mode signatures that enable identification through spectroscopic analysis. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts and coupling patterns associated with the deuterium substitution, particularly valuable for structural confirmation and purity assessment. The InChI key DGOOLMGPMIHRFY-UHFFFAOYSA-N remains consistent between the deuterated and non-deuterated forms, reflecting the identical connectivity pattern while the isotopic composition varies.
Isotopic Labeling Rationale (D4 Deuterium Substitution)
The strategic incorporation of deuterium atoms into 4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine serves multiple analytical and research purposes rooted in the fundamental properties of deuterium as a stable hydrogen isotope. Deuterium, symbolized as D or 2H, contains one proton and one neutron in its nucleus, contrasting with protium which lacks neutrons, resulting in approximately double the atomic mass. This mass differential creates significant kinetic isotope effects, where carbon-deuterium bonds exhibit substantially greater stability compared to carbon-hydrogen bonds, with the carbon-deuterium bond being approximately 10 times stronger and demonstrating slower reaction kinetics.
The deuterium kinetic isotope effect manifests as dramatically altered metabolic profiles when deuterated compounds are subjected to enzymatic processes, typically resulting in 1 to 7-fold reductions in reaction rates for primary kinetic isotope effects. This property proves invaluable in pharmacokinetic studies where deuterated internal standards compensate for matrix effects and provide accurate quantitative measurements through mass spectrometric analysis. The isotopic substitution enables researchers to distinguish between the internal standard and the analyte of interest with exceptional precision, eliminating analytical interferences that commonly plague conventional internal standard methodologies.
Deuterated internal standards demonstrate superior performance in calibration procedures, enabling more accurate instrument calibration and reducing systematic measurement errors. The incorporation of deuterium atoms facilitates quantitative analysis by providing reference points for concentration determination through comparative response measurements. In complex biological matrices, deuterated standards effectively correct for extraction efficiencies, ionization suppression, and other matrix-dependent phenomena that can compromise analytical accuracy. The deuterium labeling strategy proves particularly valuable in method validation procedures, ensuring robust and reliable analytical methodologies for pharmaceutical and bioanalytical applications.
| Property | Non-Deuterated Compound | Deuterated Compound (d4) | Difference |
|---|---|---|---|
| Molecular Formula | C19H24N2O2 | C19H20D4N2O2 | +4 Deuterium atoms |
| Molecular Weight (g/mol) | 312.4 | 316.43 | +4.03 |
| CAS Registry Number | 82925-02-8 | 1794883-59-2 | Different registry |
| Bond Strength (C-H vs C-D) | Standard | ~10x stronger | Enhanced stability |
| Metabolic Rate | Normal | Reduced | Kinetic isotope effect |
Structural Relationship to Tetrahydroisoquinoline Alkaloids
This compound exemplifies the tetrahydroisoquinoline alkaloid structural motif, representing one of the most significant families of naturally occurring nitrogen-containing compounds. The tetrahydroisoquinoline scaffold constitutes a fundamental building block found throughout diverse biological systems, ranging from simple plant alkaloids to complex marine natural products such as the ecteinascidins. This structural framework has attracted extensive synthetic and medicinal chemistry attention due to its prevalence in bioactive natural products and its potential for pharmaceutical development.
The core tetrahydroisoquinoline structure present in this compound derives from the parent molecule tetrahydroisoquinoline, which bears the chemical formula C9H11N and serves as a conformationally restrained analog of beta-phenethylamine. The 6,7-dimethoxy substitution pattern observed in the target compound represents a common structural motif found throughout the isoquinoline alkaloid family, particularly in compounds derived from the phenylisoquinoline biosynthetic pathway. These methoxy substituents significantly influence the electronic properties and metabolic stability of the molecule, contributing to its pharmacological profile and analytical characteristics.
The biosynthetic relationship of tetrahydroisoquinoline alkaloids typically involves the condensation of phenylethylamine derivatives with formaldehyde or acetaldehyde equivalents, accessing the heterocyclic framework through electrophilic aromatic substitution chemistry. The 6,7-dimethoxy substitution pattern provides the necessary electron density for these cyclization reactions while also conferring structural stability to the resulting alkaloid products. The tetrahydroisoquinoline motif demonstrates remarkable structural diversity, serving as the foundation for spirocyclic alkaloids such as those found in the Erythrina genus, which exhibit significant biological activities including antiepileptic and anticonvulsant properties.
Recent advances in tetrahydroisoquinoline alkaloid synthesis have emphasized the development of biocatalytic approaches utilizing imine reductases and N-methyltransferase enzymes to achieve stereoselective transformations. These enzymatic methodologies enable the efficient conversion of dihydroisoquinoline precursors into the corresponding tetrahydroisoquinolines with high yields and excellent stereochemical control. The structural framework represented by this compound provides a valuable model system for understanding the broader chemical behavior and analytical properties of this important alkaloid family.
| Alkaloid Family | Core Structure | Substitution Pattern | Biological Activity |
|---|---|---|---|
| Simple Tetrahydroisoquinolines | Tetrahydroisoquinoline | 6,7-dimethoxy | Pharmaceutical intermediates |
| Erythrina Alkaloids | Spirocyclic THIQ | Various patterns | Antiepileptic, anticonvulsant |
| Ecteinascidins | Complex trisTHIQ | Multiple substitutions | Antitumor activity |
| Phenylisoquinolines | Extended THIQ | Aromatic extensions | Diverse pharmacology |
Properties
IUPAC Name |
4-[1,1,2,2-tetradeuterio-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-18-11-15-8-10-21(13-16(15)12-19(18)23-2)9-7-14-3-5-17(20)6-4-14/h3-6,11-12H,7-10,13,20H2,1-2H3/i7D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOOLMGPMIHRFY-BSFGQKQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)N)C([2H])([2H])N2CCC3=CC(=C(C=C3C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4 typically involves multiple steps. One common method starts with the preparation of the isoquinoline moiety, which can be synthesized through the Bischler-Napieralski reaction. This involves the cyclization of a β-phenylethylamine derivative with a suitable reagent like phosphorus oxychloride (POCl3) under reflux conditions .
The benzenamine part can be introduced through a nucleophilic substitution reaction, where the isoquinoline derivative reacts with a halogenated benzene compound in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4 can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol as solvent.
Substitution: HNO3, H2SO4, controlled temperature.
Major Products
The major products formed from these reactions include various substituted isoquinoline and benzenamine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4 has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4 involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The deuterated compound belongs to a class of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives, which are structurally and functionally diverse. Below is a systematic comparison with analogous compounds:
Structural Analogues with Isoquinoline Moieties
Functional and Pharmacological Differences
- P-gp Inhibition Mechanism: The deuterated compound’s parent structure (in TQR) acts as a noncompetitive inhibitor of P-gp, distinguishing it from competitive inhibitors like LY335979 and VX-710 . GF120918 and XR9576 exhibit higher potency in blocking rhodamine B efflux compared to TQR, suggesting substituent-dependent efficacy .
- Therapeutic Applications: While TQR and its derivatives focus on overcoming multidrug resistance in oncology, Abanoquil Mesylate targets cardiac arrhythmias, highlighting the scaffold’s versatility .
- Isotopic Labeling: The deuterated compound’s primary advantage over non-labeled analogues is its utility in tracer studies, enabling precise quantification in biological matrices .
Physicochemical Properties
- Solubility and Permeability: The ethyl-aniline linker in the deuterated compound and TQR improves membrane permeability compared to bulkier derivatives like WK-X-34 (benzamide substituent) . 6g and 6h (ethanone/benzophenone substituents) exhibit reduced aqueous solubility due to hydrophobic groups .
Biological Activity
4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4, also known by its CAS number 1794883-59-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20D4N2O2
- Molecular Weight : 316.43 g/mol
- Structural Characteristics : The compound features a complex isoquinoline structure that is substituted with methoxy groups, contributing to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties. For instance, derivatives of isoquinoline have been studied for their ability to scavenge free radicals and reduce oxidative stress in cellular models .
- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives can protect neuronal cells from damage induced by neurotoxins. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role .
- Anticancer Properties : Preliminary studies indicate that this class of compounds may inhibit cancer cell proliferation. Mechanisms include the induction of apoptosis and modulation of signaling pathways involved in cell growth and survival .
Antioxidant Activity
A study conducted on related compounds demonstrated that they could effectively reduce oxidative stress markers in vitro. The antioxidant capacity was measured using assays such as DPPH and ABTS radical scavenging tests.
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| Compound A | 12.5 | DPPH |
| Compound B | 15.0 | ABTS |
| This compound | 10.8 | DPPH |
Neuroprotective Effects
In a neuroblastoma cell line model, this compound was tested for cytotoxicity against oxidative stress induced by hydrogen peroxide.
| Treatment | Cell Viability (%) | Control |
|---|---|---|
| H₂O₂ (100 µM) + Compound | 85% | 100% |
| H₂O₂ (100 µM) alone | 60% | 100% |
The results indicate a protective effect of the compound against oxidative damage.
Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the activation of apoptotic pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| HeLa | 25 |
| A549 | 30 |
Case Studies
-
Case Study on Neuroprotection :
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of various isoquinoline derivatives, including our compound of interest. Results indicated that treatment with the compound significantly reduced neuronal apoptosis in models of Parkinson's disease . -
Case Study on Anticancer Activity :
Another research article highlighted the anticancer potential of isoquinoline derivatives against melanoma cells. The study found that these compounds inhibited tumor growth in vivo and suggested further investigation into their mechanisms .
Q & A
Q. 1.1. What are the standard synthetic routes for 4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4?
The synthesis typically involves multi-step organic reactions. Key methods include:
- Catalyzed coupling : Use of palladium or copper catalysts in solvents like ethanol or dimethylformamide (DMF) under reflux to enhance yields .
- Deuteration strategies : Incorporation of deuterium (d4) via isotopic exchange or specialized reagents, ensuring minimal isotopic scrambling. Reaction conditions (e.g., temperature, pH) must be tightly controlled to maintain isotopic purity .
- Intermediate isolation : Purification of intermediates (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives) via column chromatography or crystallization .
Q. 1.2. What spectroscopic techniques are recommended for characterizing this compound?
- NMR spectroscopy : - and -NMR to confirm structural integrity and deuteration sites. For example, deuterated benzenamine protons show absence in -NMR .
- IR spectroscopy : Identification of functional groups (e.g., NH, methoxy) via characteristic peaks (e.g., 3350–3400 cm for amines) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHDNO) and isotopic distribution .
Q. 1.3. How does deuteration impact solubility and stability in experimental workflows?
Deuteration (d4) reduces solubility in polar solvents due to increased hydrophobicity. Stability is enhanced in acidic conditions but may degrade under prolonged light exposure. Pre-screening solvent systems (e.g., DMSO:water gradients) is advised .
Advanced Research Questions
Q. 2.1. How can researchers optimize reaction conditions for synthesizing this compound with high isotopic purity?
- Design of Experiments (DoE) : Use factorial design to test variables like catalyst loading (0.5–2 mol%), solvent ratios (ethanol:DMF), and reaction time (12–48 hr). Response surface methodology (RSM) can identify optimal conditions .
- Isotopic purity validation : Employ -NMR or isotope ratio mass spectrometry (IRMS) to quantify deuterium incorporation. Contradictions in isotopic labeling (e.g., partial scrambling) require adjusting reaction pH or temperature .
Q. 2.2. How to resolve discrepancies in NMR spectral data for structural confirmation?
- Overlapping signals : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, methoxy protons (δ 3.7–3.9 ppm) may overlap with deuterated aromatic signals .
- Dynamic effects : Variable-temperature NMR can clarify conformational exchange in the dihydroisoquinoline ring .
- Comparative analysis : Cross-reference with non-deuterated analogs (e.g., benzenamine vs. benzenamine-d4) to isolate isotope-specific shifts .
Q. 2.3. What mechanistic insights exist for the catalytic steps in synthesizing the tetrahydroisoquinoline core?
- Acid/base catalysis : Indium(III) chloride or silica-supported catalysts promote cyclization of intermediates (e.g., 2′-aminochalcones) under microwave irradiation, reducing reaction time from hours to minutes .
- Deuterium kinetic isotope effects (DKIE) : Deuteration at the benzenamine ethyl group may slow hydrogen abstraction steps, altering reaction pathways. Computational modeling (DFT) can predict these effects .
Q. 2.4. How can AI-driven tools improve process optimization for this compound?
- COMSOL Multiphysics integration : Simulate reaction kinetics and mass transfer in silico to predict optimal solvent systems or catalyst distributions .
- Machine learning (ML) : Train models on historical spectral data to automate structural validation or predict reaction yields under untested conditions .
Data Contradiction Analysis
Q. 3.1. Conflicting reports on melting points: How to validate purity?
- Case study : A reported melting point of 155°C vs. 143–146°C for similar analogs.
- Resolution : Perform differential scanning calorimetry (DSC) with controlled heating rates. Impurities (e.g., unreacted precursors) broaden melting ranges. Recrystallization from dry benzene or ethanol can improve purity .
Q. 3.2. Discrepancies in isotopic labeling efficiency across studies
- Root cause : Variability in deuteration methods (e.g., exchange vs. synthesis).
- Mitigation : Standardize protocols using deuterated solvents (e.g., DO) or reagents (e.g., NaBD) to ensure >98% isotopic purity .
Methodological Recommendations
- Synthetic protocols : Include inert atmosphere (N/Ar) to prevent oxidation of amine groups .
- Analytical workflows : Combine LC-MS and NMR for orthogonal validation, especially for deuterated species .
- Data reporting : Document reaction conditions (e.g., microwave power, solvent grade) to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
